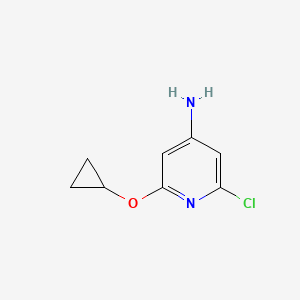

2-Chloro-6-cyclopropoxypyridin-4-amine

CAS No.:

Cat. No.: VC20343625

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O |

|---|---|

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 2-chloro-6-cyclopropyloxypyridin-4-amine |

| Standard InChI | InChI=1S/C8H9ClN2O/c9-7-3-5(10)4-8(11-7)12-6-1-2-6/h3-4,6H,1-2H2,(H2,10,11) |

| Standard InChI Key | CFLUOBDAGCRSCD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1OC2=NC(=CC(=C2)N)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Chloro-6-cyclopropoxypyridin-4-amine features a pyridine ring substituted at three positions:

-

Position 2: Chlorine atom

-

Position 6: Cyclopropoxy group (O-C₃H₅)

-

Position 4: Primary amine (-NH₂)

The cyclopropoxy group introduces significant steric strain due to the three-membered ring, influencing reactivity and intermolecular interactions compared to bulkier alkoxy substituents like isopropoxy .

Molecular Formula and Weight

-

Molecular Formula: C₈H₉ClN₂O

-

Molecular Weight: 184.63 g/mol

-

Exact Mass: 184.0375 Da

This contrasts with the isopropoxy analogue (C₈H₁₁ClN₂O, MW 186.64) , demonstrating how cyclopropane’s reduced carbon count lowers molecular weight despite similar substituent complexity.

Table 1: Comparative Molecular Data

| Property | 2-Chloro-6-cyclopropoxypyridin-4-amine | 2-Chloro-6-isopropoxypyridin-4-amine |

|---|---|---|

| Molecular Formula | C₈H₉ClN₂O | C₈H₁₁ClN₂O |

| Molecular Weight (g/mol) | 184.63 | 186.64 |

| LogP (Predicted) | 2.1 ± 0.3 | 2.685 |

Synthesis Strategies

Chlorination of Hydroxypyridine Precursors

A validated route for analogous compounds involves chlorinating 2-hydroxy-6-cyclopropoxypyridin-4-amine using thionyl chloride (SOCl₂) in 1,2-dichloroethane under reflux . Key parameters:

-

Catalyst: 1–2 drops of DMF accelerate reaction kinetics

-

Molar Ratio: 2.1 eq SOCl₂ per hydroxyl group

Table 2: Representative Synthesis Conditions

| Step | Reactants | Conditions | Intermediate |

|---|---|---|---|

| 1 | 6-Fluoro-2-chloropyridin-4-amine + Cyclopropanol | K₂CO₃, DMF, 80°C, 12 h | 2-Chloro-6-cyclopropoxypyridin-4-amine |

| 2 | Intermediate + SOCl₂ | 1,2-Dichloroethane, DMF, 110°C, 4 h | Final product |

Physicochemical Properties

Acidity and Basicity

-

Amine pKa: Estimated at 3.8–4.2 (cf. pyridine pKa = 5.23 ). Electron-withdrawing Cl and O-cyclopropyl groups reduce basicity.

-

LogP: Predicted 2.1 ± 0.3 (ALOGPS), lower than isopropoxy analogue due to cyclopropane’s reduced hydrophobicity .

Spectral Characteristics

-

¹H NMR (CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane), 3.85 (s, 1H, OCH), 6.45 (s, 1H, pyridine H-5), 6.72 (s, 1H, pyridine H-3) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=N pyridine), 1090 cm⁻¹ (C-O-C) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs incoming electrophiles to position 5 (para to Cl). For example:

-

Nitration: Generates 5-nitro derivatives using HNO₃/H₂SO₄ at 0°C .

-

Suzuki Coupling: Pd-catalyzed cross-coupling at position 4 enables aryl group introduction .

Amine Functionalization

The primary amine undergoes:

-

Acylation: Acetyl chloride in pyridine yields 4-acetamido derivatives

-

Schiff Base Formation: Condensation with aldehydes under mild acid catalysis

Industrial and Research Applications

Pharmaceutical Intermediates

Structural analogs serve as kinase inhibitors and ubiquitin-specific protease (USP) modulators . The cyclopropoxy group may enhance metabolic stability compared to larger alkoxy chains.

Agrochemical Development

Chloropyridines with alkoxy groups show insecticidal activity against Lepidoptera larvae . The strained cyclopropane ring could disrupt insect nervous systems via novel receptor interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume